molecular formula C21H22BrN3O3 B2928106 2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol CAS No. 1010868-33-3

2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

Cat. No. B2928106
CAS RN: 1010868-33-3
M. Wt: 444.329
InChI Key: DUIDRYDLUCRDNU-UHFFFAOYSA-N
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Description

2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds with pyrazole rings, indicating the interest in their chemical behavior and potential applications. For instance, Kirschke et al. (1988) described the synthesis of pyrazolinone derivatives involving alkyl 3-(4-nitro-phenylazo)-2-brom-2-butenoates with morpholine, highlighting the pyrazolinone ring closure with alkoxy migration, which could be relevant for understanding the chemical behavior of the subject compound (Kirschke, R. Kuban, & Schulz, 1988).

Catalytic Applications

The catalytic properties of certain complexes, as investigated by Chen et al. (2013), suggest potential applications in bromination processes. They examined oxovanadium complexes' structure and catalytic bromination activity, providing insights into the catalytic abilities of compounds containing phenol and pyrazole components, which may be extended to the compound (Chen et al., 2013).

Antiparasitic Activities

A study by Kuettel et al. (2007) on 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives demonstrated moderate to very good activity against Trypanosoma strains and Plasmodium falciparum, indicating the potential biomedical applications of related compounds in antiparasitic treatments (Kuettel et al., 2007).

Optical Properties

The optical properties of antipyrine derivatives, as explored by El-Ghamaz et al. (2017), offer insights into the potential applications of compounds containing pyrazolines in photonic and electronic devices. The study investigated the optical absorption and refraction properties, revealing information that could be pertinent to the compound of interest (El-Ghamaz et al., 2017).

Radical Scavenging and DNA Protection

Li and Liu (2012) conducted a study on dendritic antioxidants with a pyrazole core, demonstrating their ability to scavenge radicals and protect DNA. This research indicates the potential of pyrazole-based compounds in pharmaceutical and biomedical applications, especially in antioxidant and protective roles (Li & Liu, 2012).

properties

IUPAC Name

2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-(2-morpholin-4-ylethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c22-16-3-1-15(2-4-16)19-14-23-24-21(19)18-6-5-17(13-20(18)26)28-12-9-25-7-10-27-11-8-25/h1-6,13-14,26H,7-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIDRYDLUCRDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

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